4'-Aminooctanophenone

Description

Chemical Identity and Nomenclature

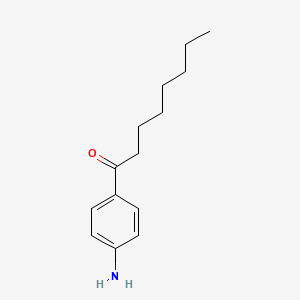

This compound is an organic compound officially designated with the Chemical Abstracts Service number 63884-78-6. The compound is systematically named as 1-(4-aminophenyl)octan-1-one according to International Union of Pure and Applied Chemistry nomenclature standards. This designation reflects the structural composition of the molecule, which consists of an octanone backbone attached to a para-aminophenyl group.

The molecular formula of this compound is represented as C₁₄H₂₁NO, indicating the presence of fourteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and one oxygen atom within its structure. The compound exhibits a molecular weight of 219.32300 atomic mass units. Alternative nomenclature for this compound includes 1-Octanone, 1-(4-Aminophenyl)- and 4-Aminooctanophenone, which are commonly encountered in chemical literature and commercial sources.

The following table presents the fundamental chemical identifiers and physical properties of this compound:

The compound demonstrates significant lipophilic characteristics, as evidenced by its high logarithm of partition coefficient value of 4.39320. This property indicates substantial hydrophobic behavior, which influences its solubility profile and potential biological interactions. The physical state of this compound at room temperature is characterized as a powder to crystal form, with coloration ranging from white to light yellow.

Historical Context and Discovery

The development and characterization of this compound emerged from systematic investigations into aminophenone derivatives and their structural analogues. While specific discovery details are not extensively documented in available literature, the compound represents part of a broader research initiative focused on exploring the chemical space of para-aminopropiophenone structural variants.

Research efforts have concentrated on understanding how modifications to the alkyl chain length in aminophenone compounds affect their chemical and biological properties. The eight-carbon chain length in this compound represents a specific point in this systematic exploration, providing researchers with insights into structure-activity relationships within this chemical family.

Significance in Organic Chemistry

This compound occupies a notable position within organic chemistry research, particularly in the context of medicinal chemistry and pharmaceutical development. The compound serves as a structural analogue in comprehensive studies examining methemoglobinemia-inducing properties of aminophenone derivatives. Research conducted by Rennison and colleagues demonstrated that alkyl analogues of para-aminopropiophenone, including compounds with extended carbon chains, exhibit varying capacities for methemoglobin formation.

The systematic investigation of aminophenone analogues has revealed that lipophilicity plays a crucial role in determining biological activity. Within this research framework, this compound contributes to understanding how chain length modifications influence the overall pharmacological profile of these compounds. The study established that optimal lipophilicity exists for methemoglobin formation in vitro, with various alkyl analogues demonstrating different efficacy levels.

Furthermore, the compound demonstrates utility in synthetic chemistry applications, where it serves as a reagent in the synthesis of other organic compounds and as a component in various chemical reactions. Its structural characteristics make it valuable for investigating chemical transformations and developing new synthetic methodologies within organic chemistry research.

Research Objectives and Scope

Contemporary research involving this compound encompasses multiple analytical and synthetic applications within chemical science. The compound finds application in chemical industry processes, where it functions as a reagent in the synthesis of other compounds and participates in various chemical reactions that contribute to the development of new materials and pharmaceuticals.

Current research objectives include the systematic evaluation of structure-activity relationships within the aminophenone family, with particular emphasis on understanding how alkyl chain modifications influence chemical reactivity and biological properties. Investigations continue to explore the compound's potential applications in developing new therapeutic agents and advancing analytical methodologies.

The scope of research extends to examining the compound's role in toxicological studies, where it contributes to understanding the mechanisms underlying methemoglobinemia induction and related physiological processes. This research provides valuable insights for developing safer chemical compounds and improving risk assessment methodologies within pharmaceutical development.

Properties

IUPAC Name |

1-(4-aminophenyl)octan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-2-3-4-5-6-7-14(16)12-8-10-13(15)11-9-12/h8-11H,2-7,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQPGJKTCYTPEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60213417 | |

| Record name | 4-Aminooctoylphenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63884-78-6 | |

| Record name | 4-Aminooctoylphenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063884786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminooctoylphenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Aminooctanophenone can be achieved through several methods. One common method involves the reduction of p-nitroacetophenone. Another method includes the acylation of aniline with octanoyl chloride under acidic conditions .

Industrial Production Methods

In industrial settings, the synthesis of 4’-Aminooctanophenone often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4’-Aminooctanophenone undergoes various chemical reactions, including:

Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Condensation: It can undergo condensation reactions with aldehydes or ketones to form larger molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.

Major Products Formed

Nucleophilic Substitution: Alkylated derivatives of 4’-Aminooctanophenone.

Oxidation: Ketones or carboxylic acids.

Condensation: Larger aromatic compounds or heterocyclic structures.

Scientific Research Applications

4’-Aminooctanophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-Aminooctanophenone involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound may also interact with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 4'-Aminooctanophenone with analogous compounds:

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Solubility |

|---|---|---|---|---|---|---|

| This compound | 63884-78-6 | C₁₄H₂₁NO | 219.32 | 102.0–108.0 | Octanoyl, para-amino | Methanol |

| 4-Aminoacetophenone | 99-92-3 | C₈H₉NO | 135.17 | 106.0 | Acetyl, para-amino | Ethanol, DCM |

| 4-Aminobenzophenone | 1137-41-3 | C₁₃H₁₁NO | 197.23 | 121–124 | Benzophenone, para-amino | Organic solvents |

| 4-Chloroacetophenone | 99-91-2 | C₈H₇ClO | 154.59 | 20–22 | Acetyl, para-chloro | Ethanol, ether |

| p-Aminopropiophenone (PAPP) | 70-69-9 | C₉H₁₁NO | 149.19 | 132–134 | Propanoyl, para-amino | Water, ethanol |

Key Observations :

- Chain Length: this compound’s extended octanoyl chain increases hydrophobicity compared to shorter-chain analogs like 4-Aminoacetophenone (C₂) or PAPP (C₃) .

- Polarity: The para-amino group enhances polarity and reactivity in all compounds, but the octanoyl chain in this compound reduces aqueous solubility relative to 4-Aminobenzophenone (aromatic ketone) .

- Thermal Stability: Higher melting points in 4-Aminobenzophenone (121–124°C) and PAPP (132–134°C) suggest stronger intermolecular forces (e.g., π-π stacking) compared to this compound .

Toxicity and Hazard Profiles

| Compound | Acute Oral LD₅₀ (Rat) | GHS Classification | Key Hazards |

|---|---|---|---|

| This compound | 161 mg/kg | H302, H312, H332 (Harmful) | Skin/eye irritation, respiratory toxicity |

| 4-Aminoacetophenone | Not reported | H315, H319 (Irritant) | Moderate skin/eye irritation |

| 4-Aminobenzophenone | Not reported | H317 (Sensitization) | Allergic skin reactions |

| 4-Chloroacetophenone | 1,210 mg/kg | H302, H315, H318 (Harmful, Corrosive) | Corrosive to eyes, skin damage |

| PAPP | 56 mg/kg | H300 (Fatal if swallowed) | High acute toxicity, methemoglobinemia |

Key Observations :

- Acute Toxicity: this compound (LD₅₀: 161 mg/kg) is less toxic than PAPP (LD₅₀: 56 mg/kg) but more hazardous than 4-Chloroacetophenone (LD₅₀: 1,210 mg/kg) .

- Hazard Profile: Unlike 4-Chloroacetophenone (corrosive), this compound primarily poses risks through skin absorption and inhalation, similar to 4-Aminobenzophenone .

Key Observations :

- Pharmaceutical Potential: this compound’s long alkyl chain makes it a candidate for lipid-based drug carriers, unlike shorter analogs .

- Industrial Use: 4-Aminobenzophenone and 4-Chloroacetophenone dominate industrial applications (e.g., polymers, agrochemicals), while this compound remains niche in R&D .

Biological Activity

4'-Aminooctanophenone, a compound with the chemical formula C₁₄H₁₉NO, has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological significance.

This compound exhibits several biochemical properties that contribute to its biological activity. It is known to influence various cellular processes, including:

- Cell Signaling : The compound modulates cell signaling pathways, which are crucial for cellular communication and function.

- Gene Expression : It affects the expression of specific genes, leading to alterations in protein synthesis and cellular behavior.

- Metabolic Pathways : this compound can impact metabolic flux within cells by altering key metabolic pathways.

The mechanism of action for this compound involves interactions with specific biomolecules:

- Enzyme Interaction : The compound can inhibit or activate enzymes by binding to their active sites. This interaction can prevent substrate binding or enhance enzyme activity by stabilizing their active conformations.

- Temporal Effects : Research indicates that the effects of this compound can vary over time due to its stability and degradation under different conditions.

Cellular Effects

Studies have shown that this compound significantly influences various cell types. For example, it has been observed to enhance enzyme activity at low doses while causing cellular damage at higher doses. Understanding these dosage-dependent effects is essential for safe application in research and potential therapeutic uses.

Case Studies

- In Vitro Studies : In laboratory settings, this compound demonstrated varying effects on cancer cell lines. For instance, it exhibited promising antiproliferative activity against human colon cancer cell lines (HT-29, LS180) with IC50 values indicating effective inhibition of cell growth .

- Animal Models : Research involving animal models has shown that the compound's biological effects can differ based on dosage. Low doses may yield beneficial outcomes such as enhanced metabolic activity, while high doses could lead to toxic effects.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Aminoacetophenone | Shorter alkyl chain | Anticancer properties |

| 4-Aminobenzophenone | Benzophenone moiety | Antimicrobial and anticancer activities |

| 4-Aminobutyrophenone | Butyrophenone structure | Neuroactive properties |

| This compound | Longer alkyl chain | Unique solubility and reactivity profile |

Q & A

Q. What safety protocols are essential when handling 4'-Aminooctanophenone in laboratory settings?

Researchers must use fume hoods for ventilation, wear nitrile gloves, lab coats, and eye protection. Avoid skin contact and inhalation by using closed systems. Contaminated clothing should be removed immediately and washed . Storage requires tightly sealed containers in cool, well-ventilated areas away from incompatible substances like strong oxidizers .

Q. How should accidental dermal exposure to this compound be managed?

Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention. Contaminated clothing should be decontaminated before reuse or disposed of as hazardous waste .

Q. What are the first steps in characterizing this compound's physicochemical properties?

Initial characterization should include determination of melting point via differential scanning calorimetry (DSC), purity analysis using HPLC, and structural elucidation through NMR and mass spectrometry. Due to limited data in SDS, cross-referencing with analogous compounds is advised .

Q. What regulatory considerations apply to the disposal of this compound waste?

Follow local hazardous waste regulations. Absorb liquid waste with inert materials (e.g., vermiculite) and dispose via licensed facilities. Contaminated solvents require segregation and incineration in approved waste streams .

Advanced Research Questions

Q. How can researchers design ecotoxicological studies for this compound given the absence of existing data?

Employ tiered testing strategies starting with acute toxicity assays (e.g., Daphnia magna immobilization tests) and progress to chronic studies if thresholds are exceeded. Predictive models like QSAR can estimate toxicity based on structural analogs, while soil mobility studies should use column leaching tests to assess environmental persistence .

Q. What methodologies are recommended to resolve discrepancies in reported solubility parameters of this compound?

Conduct systematic solubility profiling across multiple solvents (polar, non-polar, protic, aprotic) under controlled temperatures. Use techniques such as gravimetric analysis and UV-Vis spectroscopy to quantify solubility. Statistical validation through triplicate experiments ensures reproducibility .

Q. How should degradation pathways of this compound be investigated to address its environmental fate?

Utilize advanced oxidation processes (AOPs) or biodegradation assays with microbial consortia to identify breakdown products. LC-MS/MS can track degradation intermediates, while computational tools (e.g., EPI Suite) predict half-lives and transformation products .

Q. What strategies mitigate risks when scaling up this compound synthesis without full toxicological data?

Implement engineering controls (e.g., closed-system reactors) and conduct small-scale hazard assessments (flammability, reactivity screening). Prioritize airborne exposure monitoring and establish emergency protocols for spill containment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.